molecular formula C18H16N6S2 B14478430 5,5'-(Ethane-1,2-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine) CAS No. 72743-82-9

5,5'-(Ethane-1,2-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine)

Cat. No.: B14478430
CAS No.: 72743-82-9
M. Wt: 380.5 g/mol
InChI Key: YFORXJHARDHLOL-UHFFFAOYSA-N
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Description

5,5’-(Ethane-1,2-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine) is a complex organic compound known for its unique structure and properties This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Ethane-1,2-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with thiocarbonyl compounds. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization and formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Ethane-1,2-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5,5’-(Ethane-1,2-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine) has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.

Mechanism of Action

The mechanism of action of 5,5’-(Ethane-1,2-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. In biological systems, it may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-(Propane-1,3-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine)
  • 5,5’-(Butane-1,4-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine)
  • 5,5’-(Phenyl-1,4-diylbis(methylene))bis(N-phenyl-1,3,4-thiadiazol-2-amine)

Uniqueness

5,5’-(Ethane-1,2-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine) is unique due to its specific ethane-1,2-diyl linker, which imparts distinct structural and electronic properties compared to other similar compounds

Properties

CAS No.

72743-82-9

Molecular Formula

C18H16N6S2

Molecular Weight

380.5 g/mol

IUPAC Name

5-[2-(5-anilino-1,3,4-thiadiazol-2-yl)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H16N6S2/c1-3-7-13(8-4-1)19-17-23-21-15(25-17)11-12-16-22-24-18(26-16)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,23)(H,20,24)

InChI Key

YFORXJHARDHLOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)CCC3=NN=C(S3)NC4=CC=CC=C4

Origin of Product

United States

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